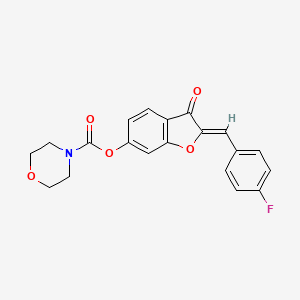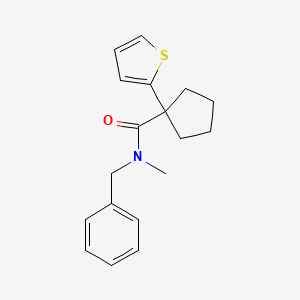
N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide: is a synthetic organic compound with the molecular formula C18H21NOS It features a cyclopentanecarboxamide core substituted with a benzyl group, a methyl group, and a thiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group of the cyclopentanecarboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, methyl iodide, dimethyl sulfate, palladium catalysts.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced cyclopentanecarboxamide derivatives.
Substitution: Functionalized derivatives with various substituents on the benzyl or methyl groups.
科学研究应用
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine: Research into the pharmacological properties of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide may reveal its potential as a drug candidate, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.
Industry: The compound’s unique properties may find applications in the development of advanced materials, such as organic semiconductors, corrosion inhibitors, or components in organic light-emitting diodes (OLEDs) .
作用机制
The mechanism of action of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, while the benzyl and methyl groups can modulate the compound’s overall affinity and specificity. Detailed studies on the compound’s binding kinetics and molecular pathways are necessary to fully elucidate its mechanism of action .
相似化合物的比较
N-Benzyl-1-(thiophen-2-yl)methanamine: This compound shares the benzyl and thiophen-2-yl groups but lacks the cyclopentanecarboxamide core.
Thiophene Derivatives: Various thiophene-based compounds exhibit similar structural features and are known for their diverse biological and industrial applications.
Uniqueness: N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide stands out due to its unique combination of a cyclopentanecarboxamide core with benzyl, methyl, and thiophen-2-yl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
N-benzyl-N-methyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-19(14-15-8-3-2-4-9-15)17(20)18(11-5-6-12-18)16-10-7-13-21-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKULLPBUCQFXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
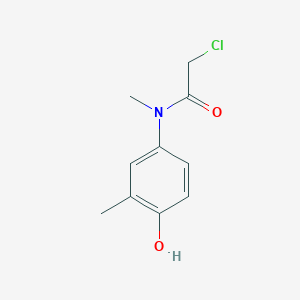
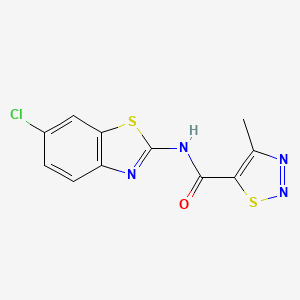
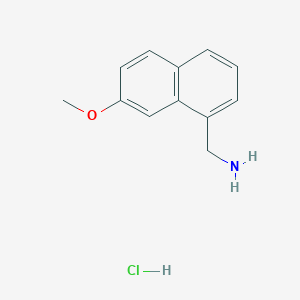
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2792048.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
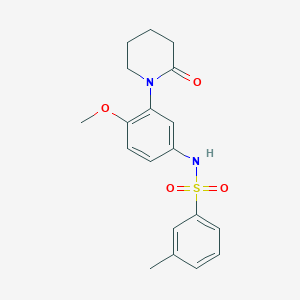
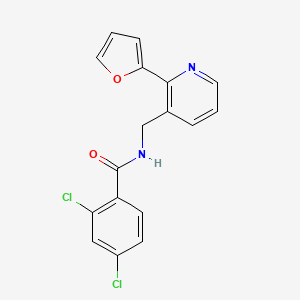
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
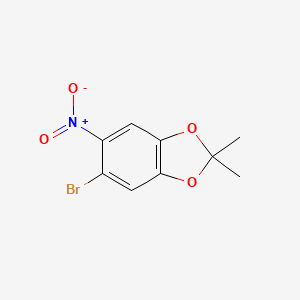

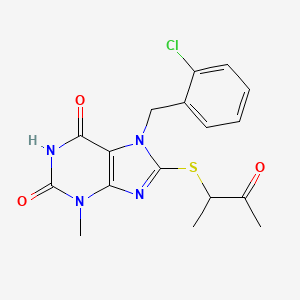
![N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
